![molecular formula C7H8N2O3 B183392 Acetylthymine CAS No. 13251-16-6](/img/structure/B183392.png)
Acetylthymine
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Overview
Description
Acetylthymine is a chemical compound that belongs to the class of acetylcholine esterase inhibitors. It is a derivative of thymine, which is one of the four nucleotide bases that make up DNA. Acetylthymine is a synthetic compound that has been developed for its potential use in scientific research applications.
Scientific Research Applications
Acetylthymine has been used in various scientific research applications, including studies on the central nervous system, Alzheimer's disease, and cancer. It has been shown to enhance cognitive function and memory retention in animal models. Additionally, acetylthymine has been used as a potential therapeutic agent for Alzheimer's disease, as it inhibits the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. Acetylthymine has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Mechanism Of Action
Acetylthymine acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme acetylcholinesterase. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function and memory retention. By inhibiting the activity of acetylcholinesterase, acetylthymine increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory retention.
Biochemical And Physiological Effects
Acetylthymine has been shown to have various biochemical and physiological effects. It has been shown to enhance cognitive function and memory retention in animal models. Additionally, acetylthymine has been shown to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. Acetylthymine has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using acetylthymine in lab experiments is its ability to enhance cognitive function and memory retention in animal models. Additionally, acetylthymine has been shown to inhibit the activity of acetylcholinesterase, which can increase the levels of acetylcholine in the brain. However, one of the limitations of using acetylthymine in lab experiments is its potential toxicity. Acetylthymine has been shown to be toxic in high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of acetylthymine in scientific research. One potential direction is the development of acetylthymine as a therapeutic agent for Alzheimer's disease. Additionally, acetylthymine could be studied further for its potential anti-cancer properties. Another potential direction is the development of new synthetic compounds that are similar to acetylthymine but have improved properties, such as reduced toxicity or increased efficacy.
Conclusion:
Acetylthymine is a synthetic compound that has been developed for its potential use in scientific research applications. It has been shown to enhance cognitive function and memory retention in animal models and has been studied for its potential therapeutic properties for Alzheimer's disease and anti-cancer properties. Acetylthymine acts as an acetylcholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. While acetylthymine has several advantages for use in lab experiments, its potential toxicity can limit its use in certain experiments. There are several future directions for the use of acetylthymine in scientific research, including the development of new synthetic compounds with improved properties.
Synthesis Methods
Acetylthymine is synthesized through a multi-step process that involves the reaction of thymine with acetic anhydride. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
properties
CAS RN |
13251-16-6 |
---|---|
Product Name |
Acetylthymine |
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-acetyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-9(5(2)10)7(12)8-6(4)11/h3H,1-2H3,(H,8,11,12) |
InChI Key |
YBXJEAPQVULNKE-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C(=O)C |
Origin of Product |
United States |
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